Acide 2-(quinoxalin-2-ylthio)acétique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

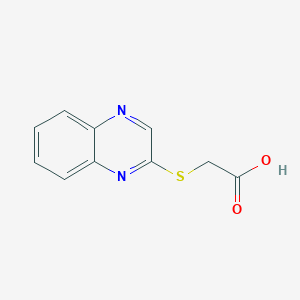

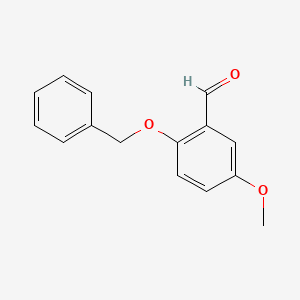

2-(Quinoxalin-2-ylthio)acetic acid is an organic compound with the molecular formula C10H8N2O2S and a molecular weight of 220.25 g/mol.

Applications De Recherche Scientifique

Catalyse hétérogène

Les quinoxalin-2(1H)-ones, qui sont liés au composé en question, ont été utilisés dans des réactions de catalyse hétérogène . Ces réactions sont atomiquement économiques, respectueuses de l'environnement et durables, ce qui les rend idéales pour la préparation d'une large gamme de quinoxalin-2(1H)-ones fonctionnalisés . Cela présente des applications prometteuses en science des matériaux et en chimie médicinale .

Applications pharmaceutiques

Les quinoxalin-2(1H)-ones ont suscité un grand intérêt en raison de leurs larges applications dans le domaine pharmaceutique . Ils ont été utilisés dans le développement de médicaments pour diverses maladies et affections .

Science des matériaux

Les quinoxalin-2(1H)-ones ont trouvé des applications dans le domaine de la science des matériaux . Ils ont été utilisés dans le développement de divers matériaux, notamment le nitrure de carbone de phase graphitique, les MOF, les COF, les résines échangeuses d'ions, les matériaux piézoélectriques et la catalyse en microsphères .

Synthèse de produits chimiques fins

La catalyse hétérogène, qui implique les quinoxalin-2(1H)-ones, joue un rôle essentiel dans la production de plus de 80 % des produits chimiques mondiaux . Cela en fait un outil essentiel dans la synthèse de produits chimiques fins .

Construction de liaisons C-B/Si/P/R F /X/Se

Le développement futur des réactions de catalyse hétérogène des quinoxalin-2(1H)-ones comprend la construction de liaisons C-B/Si/P/R F /X/Se par des réactions de catalyse hétérogène .

Enrichissement des catalyseurs hétérogènes

Les quinoxalin-2(1H)-ones sont également utilisés dans l'enrichissement des catalyseurs hétérogènes tels que les oxydes métalliques, les composites à base de graphène, les nanoparticules métalliques dopées et les matériaux poreux à base de tamis moléculaires .

Mécanisme D'action

Target of Action

Quinoxalin-2(1h)-ones, a related class of compounds, have been studied for their interaction with various targets .

Mode of Action

Quinoxalin-2(1h)-ones have been reported to undergo c3–h acylation with α-oxo-carboxylic acids under thermo conditions, a reaction that proceeds via a radical process . Similarly, they can undergo C3 alkylation using trifluoroacetic acid as a hydrogen atom transfer reagent and air as an oxidant .

Biochemical Pathways

Quinoxalin-2(1h)-ones are known to be involved in various reactions, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .

Result of Action

Related compounds, quinoxalin-2(1h)-ones, have been reported to undergo various chemical reactions, leading to the formation of different products .

Action Environment

It’s worth noting that certain reactions involving quinoxalin-2(1h)-ones have been reported to occur under specific conditions, such as thermo conditions and visible-light-mediated conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinoxalin-2-ylthio)acetic acid typically involves the reaction of quinoxaline derivatives with thioglycolic acid. One common method includes the use of a palladium catalyst in the presence of a base such as potassium hydroxide (KOH) in a solvent like toluene or polyethylene glycol (PEG-2000) . The reaction conditions often require refluxing the mixture to achieve the desired product.

Industrial Production Methods: While specific industrial production methods for 2-(Quinoxalin-2-ylthio)acetic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Quinoxalin-2-ylthio)acetic acid undergoes various chemical reactions, including:

- **Ox

Propriétés

IUPAC Name |

2-quinoxalin-2-ylsulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-10(14)6-15-9-5-11-7-3-1-2-4-8(7)12-9/h1-5H,6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWZEFLYRWANSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352977 |

Source

|

| Record name | [(Quinoxalin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69001-90-7 |

Source

|

| Record name | [(Quinoxalin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide](/img/structure/B1300750.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300752.png)

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300755.png)

![[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B1300761.png)

![[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300762.png)

![6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300763.png)

![[4-Ethyl-5-(4-hydroxyphenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300766.png)

![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)

![Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1300796.png)

![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1300800.png)